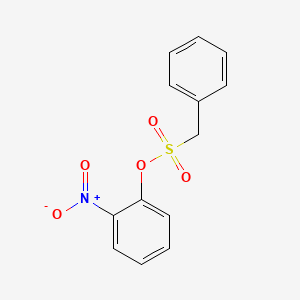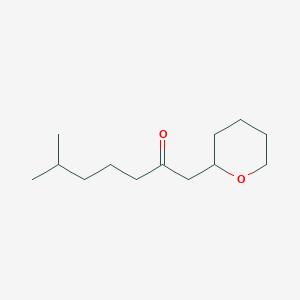
6-Methyl-1-(oxan-2-YL)heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-(oxan-2-YL)heptan-2-one is an organic compound with the molecular formula C13H24O2 It is a ketone with a unique structure that includes a heptanone backbone and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(oxan-2-YL)heptan-2-one can be achieved through several methods. One common approach involves the reaction of 6-methylheptan-2-one with oxane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced reaction vessels to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(oxan-2-YL)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Methyl-1-(oxan-2-YL)heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(oxan-2-YL)heptan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound has a similar heptanone backbone but includes a furan ring instead of an oxane ring.
6-Methyl-5-hepten-2-one: This compound has a similar structure but lacks the oxane ring.
Uniqueness
6-Methyl-1-(oxan-2-YL)heptan-2-one is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
55277-11-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-methyl-1-(oxan-2-yl)heptan-2-one |
InChI |
InChI=1S/C13H24O2/c1-11(2)6-5-7-12(14)10-13-8-3-4-9-15-13/h11,13H,3-10H2,1-2H3 |
InChI Key |
VUTHMOVPBRAPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


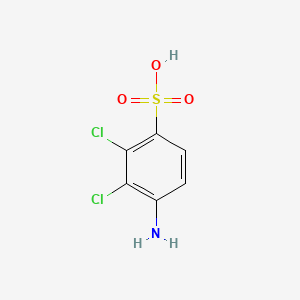


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

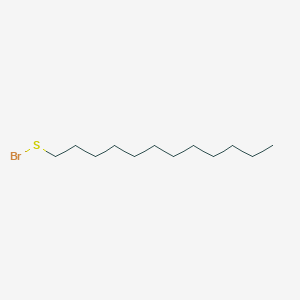



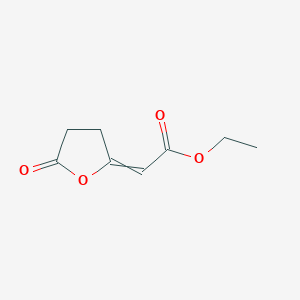
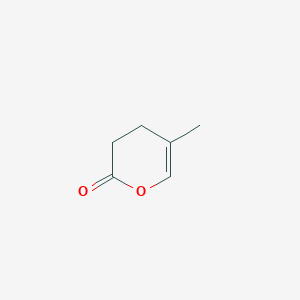
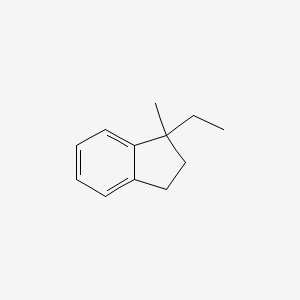
octylsulfanium bromide](/img/structure/B14629853.png)
